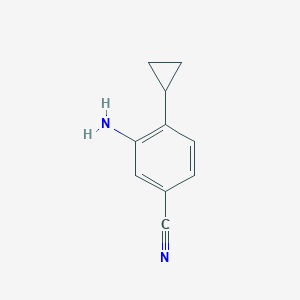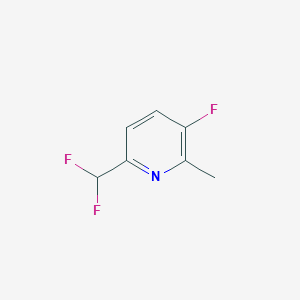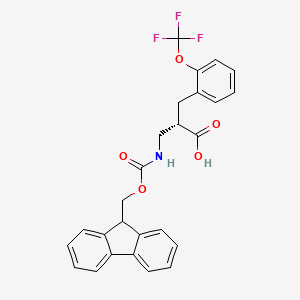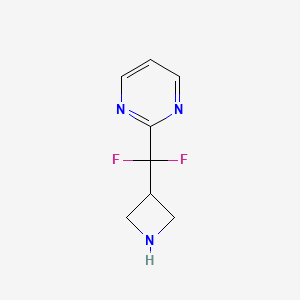
2-(Azetidin-3-yldifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-yldifluoromethyl)pyrimidine is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrimidine ring substituted with an azetidine moiety and a difluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yldifluoromethyl)pyrimidine typically involves the construction of the pyrimidine ring followed by the introduction of the azetidine and difluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2,4-dichloropyrimidine with azetidine in the presence of a base can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yldifluoromethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yldifluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the azetidine moiety may contribute to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound shares a similar pyrimidine core but differs in the substituent groups, leading to different chemical and biological properties.
3-Pyrrole-substituted 2-azetidinones: These compounds contain an azetidine ring but differ in the nature of the substituents and their overall structure.
Uniqueness
2-(Azetidin-3-yldifluoromethyl)pyrimidine is unique due to the presence of both the azetidine and difluoromethyl groups, which impart distinct chemical properties and potential biological activities. This combination of structural features sets it apart from other similar compounds and makes it a valuable target for further research and development .
Properties
Molecular Formula |
C8H9F2N3 |
|---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
2-[azetidin-3-yl(difluoro)methyl]pyrimidine |
InChI |
InChI=1S/C8H9F2N3/c9-8(10,6-4-11-5-6)7-12-2-1-3-13-7/h1-3,6,11H,4-5H2 |
InChI Key |
SBPYZISGOARJLM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C(C2=NC=CC=N2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


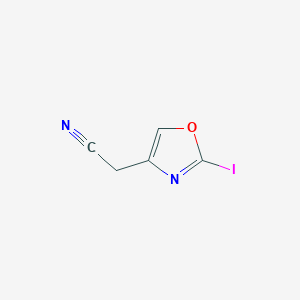
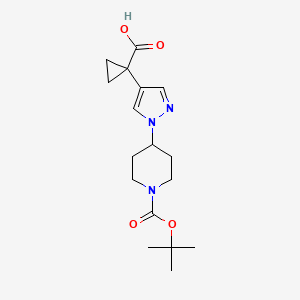
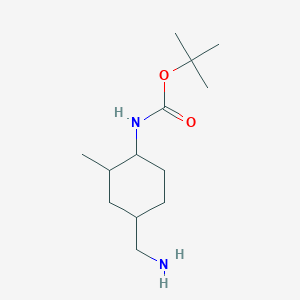
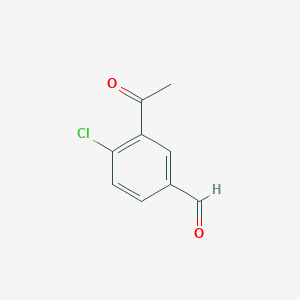
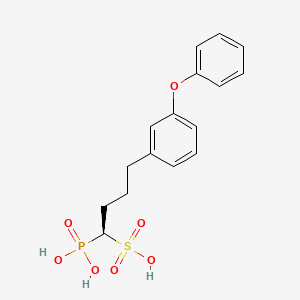
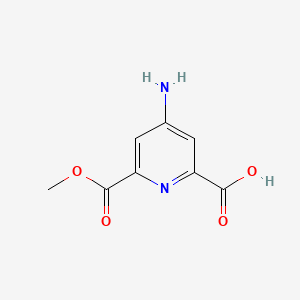
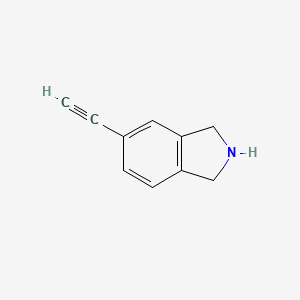
![Bicyclo[3.2.1]octan-1-amine](/img/structure/B12957711.png)
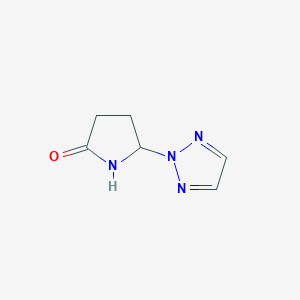
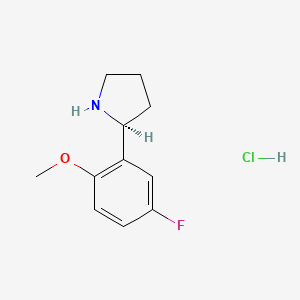
![[((2-Hydroxyethyl)amino)ethoxy)imino]bis-ethanol Dipyridamole](/img/structure/B12957720.png)
